molecular formula C8H8Cl2O2 B085835 2-(2,4-Dichlorophenoxy)ethanol CAS No. 120-67-2

2-(2,4-Dichlorophenoxy)ethanol

Cat. No.: B085835
CAS No.: 120-67-2
M. Wt: 207.05 g/mol
InChI Key: PCCMNBRZMKANQD-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)ethanol is an organic compound with the chemical formula C8H8Cl2O2. It is a derivative of phenoxyethanol, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions. This compound is known for its use in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,4-Dichlorophenoxy)ethanol can be synthesized through several methods. One common method involves the reaction of 2,4-dichlorophenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

C6H3Cl2OH+CH2CH2OC6H3Cl2OCH2CH2OHC_6H_3Cl_2OH + CH_2CH_2O \rightarrow C_6H_3Cl_2OCH_2CH_2OH C6​H3​Cl2​OH+CH2​CH2​O→C6​H3​Cl2​OCH2​CH2​OH

The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding phenoxyethane.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: 2-(2,4-Dichlorophenoxy)acetaldehyde or 2-(2,4-Dichlorophenoxy)acetic acid.

    Reduction: 2-(2,4-Dichlorophenoxy)ethane.

    Substitution: Various substituted phenoxyethanols depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a growth regulator in plants.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and as a solvent in certain applications.

Comparison with Similar Compounds

2-(2,4-Dichlorophenoxy)ethanol can be compared with other similar compounds such as:

    2-(2,4-Dichlorophenoxy)acetic acid: This compound is a well-known herbicide and plant growth regulator. It shares a similar structure but has a carboxylic acid group instead of a hydroxyl group.

    2-(2,4-Dichlorophenoxy)ethane: This compound is the reduced form of this compound and lacks the hydroxyl group.

    2,4-Dichlorophenol: This is the precursor used in the synthesis of this compound and has similar chemical properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCMNBRZMKANQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870474
Record name 2-(2,4-Dichlorophenoxy)ethanol
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Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120-67-2, 14866-28-5
Record name 2-(2,4-Dichlorophenoxy)ethanol
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Record name 2-(2,4-Dichlorophenoxy)ethanol
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Record name 1-(2,4-Dichlorophenyl)ethane-1,2-diol
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Record name 2-(2,4-DICHLOROPHENOXY)ETHANOL
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Record name 2-(2,4-Dichlorophenoxy)ethanol
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Record name 2-(2,4-dichlorophenoxy)ethanol
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Record name 2-(2,4-DICHLOROPHENOXY)ETHANOL
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Synthesis routes and methods

Procedure details

To a solution of 2,4-dichlorophenoxy acetic acid (15.0 g) in tetrahydrofuran (300 mL) was added dropwise 1.0M borane-tetrahydrofuran complex/tetrahydrofuran solution (96 mL) under ice-cooling over 1.5 hours. The reaction solution was stirred at room temperature for 22 hours. After the reaction solution was concentrated, the residue was diluted with saturated aqueous ammonium chloride solution and ethyl acetate. The organic layer was washed with saturated ammonium chloride, saturated aqueous sodium hydrogencarbonate solution (×2) and saturated ammonium chloride, dried over anhydrous sodium sulfate and then concentrated, to give the title compound as a colorless oil (14 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
96 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(2,4-dichlorophenoxy)ethanol relate to plant growth regulation?

A1: Research suggests that this compound is a metabolite of 2,4-dichlorophenoxyethylamine (2,4-D ethylamine), a compound structurally similar to the plant growth regulator 2,4-D (2,4-dichlorophenoxyacetic acid). Studies indicate that treating plant tissues with 2,4-D ethylamine leads to the formation of this compound, along with 2,4-dichlorophenol and 2,4-D acetaldehyde. [] Interestingly, this compound, like its precursor 2,4-D ethylamine and 2,4-D itself, can induce epinasty (downward bending of leaves) in various plant species. [] This suggests a potential role of this compound in influencing plant growth and development, possibly through pathways related to auxin activity.

Q2: How does the structure of this compound influence its interaction with plant cells?

A2: Research indicates that the structure of this compound, particularly its oil/water partition coefficient, influences its interaction with plant cell components like lecithin, a major phospholipid in cell membranes. [] While this compound has a relatively high oil/water partition coefficient, suggesting a preference for lipid environments, its binding to lecithin appears to be less specific compared to compounds like 2,4-D. [] This difference in binding affinity could be attributed to the structural variations between these compounds, particularly in their hydrophilic portions, and might influence their interactions with cell membranes and subsequent effects on plant physiological processes.

Q3: What is the role of microorganisms in the environmental fate of 2-(2,4-dichlorophenoxy)ethyl sulfate, a compound related to this compound?

A3: Research has identified that soil microorganisms play a crucial role in activating the pre-emergent herbicide 2-(2,4-dichlorophenoxy)ethyl sulfate, a compound structurally related to this compound. [] Specifically, certain bacteria like Pseudomonas putida possess a novel alkylsulfatase enzyme capable of removing the sulfate group from 2-(2,4-dichlorophenoxy)ethyl sulfate, leading to the formation of this compound. [] This microbial transformation is significant as it initiates the activation of the herbicide in the soil, highlighting the intricate interplay between chemical compounds and microbial activity in the environment.

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